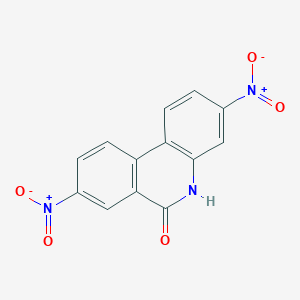

3,8-dinitrophenanthridin-6(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23818-38-4 |

|---|---|

Molecular Formula |

C13H7N3O5 |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

3,8-dinitro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H7N3O5/c17-13-11-5-7(15(18)19)1-3-9(11)10-4-2-8(16(20)21)6-12(10)14-13/h1-6H,(H,14,17) |

InChI Key |

NFQCBMOTZZLRCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Dinitrophenanthridinone Synthesis

Mechanistic Pathways of Palladium-Catalyzed Annulations

Palladium-catalyzed reactions are powerful tools for constructing the phenanthridinone core, enabling the efficient formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. epa.govnih.gov

Proposed Catalytic Cycles in C–C and C–N Bond Formation

The synthesis of phenanthridinones via palladium catalysis typically involves the intramolecular coupling of suitably functionalized precursors, such as N-aryl-2-halobenzamides. A common strategy is the intramolecular C–H arylation. nih.gov The catalytic cycle for such a transformation, often employing a Pd(0)/Pd(II) system, is generally proposed as follows:

Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (e.g., a 2-bromobenzamide (B1207801) derivative) to a low-valent palladium(0) complex. This step forms a new organopalladium(II) intermediate. nih.gov

Intramolecular C–H Activation/Palladation : The Pd(II) center then coordinates to a C–H bond on the adjacent aryl ring of the amide. This is followed by an intramolecular C–H activation step, often the rate-determining step, to form a palladacycle. This process can proceed via several pathways, including electrophilic palladation. nih.gov

Reductive Elimination : The final step is the reductive elimination from the palladacycle intermediate. This step forms the new C-C bond, creating the fused ring system of the phenanthridinone, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

An alternative pathway involves a Suzuki-type coupling. In a one-pot approach, an ortho-bromoaldehyde and an ortho-aminoboronic acid can be coupled. researchgate.net The mechanism involves the standard Suzuki coupling cycle (oxidative addition, transmetalation with the boronic acid, and reductive elimination) to form a biaryl intermediate, which then undergoes an intramolecular condensation to form the phenanthridinone ring. libretexts.org The choice of ligands, such as triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), and base is crucial for the efficiency of these cycles. researchgate.netnih.gov

Role of Organometallic Intermediates in Cross-Coupling Reactions

Organometallic intermediates are the cornerstone of palladium-catalyzed cross-coupling reactions. nih.gov In the context of phenanthridinone synthesis, the key intermediates dictate the reaction's progress and selectivity.

Pd(II)-Aryl Halide Complex (Ar-Pd(II)-X) : Formed immediately after oxidative addition, this species is the entry point into the main catalytic cycle. nih.gov Its stability and reactivity are influenced by the phosphine (B1218219) ligands coordinated to the palladium center.

Palladacycles : These cyclic organopalladium intermediates are formed during intramolecular C-H activation steps. nih.gov Their formation is a critical C-C bond-forming event. For instance, in the synthesis of quinolinones, an analogous reaction, an aryl-Pd(II) intermediate undergoes insertion into an alkene moiety to form a six-membered ring. nih.gov

Biaryl-Palladium(II) Complexes : In Suzuki-type couplings, after transmetalation from the organoboron compound to the Pd(II) center, a biaryl-Pd(II) intermediate is formed. libretexts.org This species is poised for reductive elimination, which is typically a rapid process that furnishes the final coupled product and the regenerated Pd(0) catalyst.

The nature of the organometallic partner is also critical. While organoboron compounds are common in Suzuki couplings, other reagents like organozincs (in Negishi couplings) or organolithiums can also be used, although the high reactivity of organolithium reagents can present challenges with selectivity. nih.govnih.govyoutube.com

Radical Mechanisms in Phenanthridinone Formation

Radical chemistry offers an alternative and powerful avenue for the synthesis of the phenanthridinone framework, often proceeding under mild, metal-free conditions.

Intramolecular Free Radical Cyclization

Intramolecular free radical cyclization provides a direct method for forming the central ring of the phenanthridinone system. A common approach involves the cyclization of biaryl-2-oxamic acids. nih.gov In a typical mechanism, a radical initiator, such as sodium persulfate (Na₂S₂O₈), promotes a decarboxylative cyclization. The reaction is believed to proceed via the formation of an amidyl radical. This radical then attacks the adjacent aromatic ring in an intramolecular fashion to forge the new C-N or C-C bond, followed by rearomatization to yield the phenanthridinone product. nih.gov The efficiency of this radical pathway is often unaffected by the electronic nature of substituents on the aromatic rings, indicating a radical rather than an ionic mechanism. nih.gov

Photoinduced Radical Generation and Trapping

Photochemical methods allow for the generation of radicals under exceptionally mild conditions, often at room temperature. consensus.app Visible-light-promoted oxidative C–H amidation is a notable example. consensus.app In this process, a photosensitizer, activated by visible light, can induce the formation of an amidyl radical from an N-aryl biphenylcarboxamide precursor. consensus.appresearchgate.net

A proposed mechanism involves a proton-coupled electron transfer (PCET) from the N-H bond of the amide substrate, facilitated by the excited-state photocatalyst. consensus.app The resulting amidyl radical undergoes a rapid intramolecular cyclization onto the neighboring aromatic ring. This is followed by an oxidation and deprotonation sequence to afford the final phenanthridinone product. This transition-metal-free approach is highly attractive from a green chemistry perspective. consensus.app

Another photoinduced strategy involves the cyclization of biaryl oxime derivatives. beilstein-journals.orgnih.govd-nb.info UV irradiation can cause homolytic cleavage of the N–O bond in an O-acetyl oxime, generating an iminyl radical. beilstein-journals.org This radical intermediate then cyclizes onto the adjacent aromatic ring. Subsequent steps, which may involve the expulsion of a leaving group (like a methoxy (B1213986) group), lead to the formation of the phenanthridine (B189435) core. beilstein-journals.orgd-nb.info The presence of electron-donating groups on the aromatic ring can stabilize the radical intermediate, facilitating the cyclization. d-nb.info

Intramolecular Cyclization Mechanism Studies

The final ring-closing step, regardless of how the precursor is activated, is a critical event in phenanthridinone synthesis. This intramolecular cyclization can occur through various mechanisms, including nucleophilic attack, electrophilic attack, or pericyclic reactions.

One of the classic methods is the photocyclization of benzanilides, which proceeds via an electrocyclic rearrangement. nih.gov Under UV irradiation, the stilbene-like core within the benzanilide (B160483) undergoes a 6π-electrocyclization to form a dihydrophenanthridinone intermediate. researchgate.net This intermediate is then oxidized in the presence of an oxidant like oxygen or iodine to yield the aromatic phenanthridinone product. researchgate.net

In base-mediated cyclizations, such as the Dieckmann-type condensation for related heterocyclic systems, an enolate is formed and acts as an intramolecular nucleophile. youtube.com For phenanthridinone synthesis from N-aryl-2-halobenzamides, a strong base like potassium tert-butoxide can promote an intramolecular SₙAr-type reaction or a benzyne-mediated cyclization, depending on the substrate and conditions. Microwave-assisted protocols have been shown to accelerate these intramolecular C-H arylations significantly. nih.gov

Computational and kinetic studies are often employed to distinguish between these potential pathways and to understand the transition states involved in the key ring-forming step.

Oxidative C–H Amidation Pathways

Oxidative C–H amidation has emerged as a powerful and direct method for constructing the phenanthridinone ring system. This approach avoids the need for pre-functionalized starting materials, proceeding instead by the intramolecular cyclization of benzamides. Various catalytic systems have been developed, each operating through distinct mechanistic pathways.

Metal-catalyzed methods, particularly those using palladium, are prevalent. nih.gov For instance, the cyclization of N-methoxybenzamides can be achieved in the presence of a palladium catalyst, which facilitates multiple C-H activation and C-C/C-N bond-forming steps in a single pot at room temperature. nih.gov Other transition-metal-free approaches have also been successfully developed. One such method involves the use of N-iodosuccinimide (NIS) under thermal conditions. nih.gov In this proposed mechanism, NIS reacts with the starting amide to form an N-iodinated intermediate. Homolytic cleavage of the N–I bond generates an amidyl N-radical, which then undergoes an intramolecular cyclization onto the aromatic ring to form the phenanthridinone structure. nih.gov

Visible light-mediated reactions offer a transition-metal-free alternative, operating under mild conditions. consensus.app In one example, a photocatalyst, upon excitation by visible light, oxidizes a benzamide (B126) to generate an amidyl radical. nih.gov This radical then cyclizes, and the subsequent radical intermediate is trapped by oxygen from the air, leading to the final phenanthridinone product. nih.gov

Another notable metal-free pathway employs iodobenzene (B50100) as a catalyst for the oxidative C–H amidation of N-methoxybenzamides. nih.govacs.org This reaction proceeds efficiently at room temperature and is open to the air. nih.gov Mechanistic studies, including the observation that the reaction's high yield is unaffected by the presence of the radical scavenger TEMPO, suggest a non-radical mechanism for this particular transformation. acs.org

| Method | Catalyst/Reagent | Proposed Intermediate | Key Feature |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Palladium(II) Acetate | Palladacycle | Proceeds at room temperature. nih.gov |

| Thermal Halogen-Mediated | N-Iodosuccinimide (NIS) | Amidyl N-radical | Transition-metal-free radical pathway. nih.gov |

| Visible Light Photocatalysis | 1-chloroanthraquinone | Amidyl N-radical | Metal-free, driven by light and air. nih.gov |

| Iodobenzene-Catalyzed | Iodobenzene / m-CPBA | Hypervalent iodine species | Suggests a non-radical mechanism. acs.org |

Annulation Mechanism Investigations and Stereochemical Control

The term "annulation" refers to a ring-forming reaction. In the context of phenanthridinone synthesis, it describes the crucial intramolecular cyclization step that establishes the tricyclic core. The mechanism of this annulation is intrinsically linked to the synthetic pathway employed.

In radical-based approaches, the annulation proceeds via the attack of an amidyl radical onto the appended aromatic ring. nih.gov This cyclization can theoretically occur through two different pathways: a 5-exo cyclization to form a five-membered ring intermediate or a 6-endo cyclization leading to a six-membered ring intermediate. nih.gov The subsequent transformation of these intermediates leads to the final phenanthridinone product. Another investigated annulation pathway involves the palladium-catalyzed intramolecular dehydrogenative amination of C(sp²)–H bonds, which directly forges the key C-N bond to yield the cyclized product. beilstein-journals.org

Stereochemical control is a fundamental aspect of organic synthesis that deals with the spatial arrangement of atoms in a molecule. rijournals.com While complex stereocenters are not the primary feature of the parent 3,8-dinitrophenanthridin-6(5H)-one, the concept of stereochemical control extends to regioselectivity—the control over which position on a molecule reacts. In the synthesis of substituted phenanthridinones, the substitution pattern of the final product is dictated by the placement of functional groups on the starting materials. The annulation step must proceed with high regioselectivity to ensure the formation of the desired isomer. Achieving this control is a significant challenge, often influenced by the electronic and steric properties of the substituents on the precursor molecules. rijournals.com

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of a chemical reaction can be governed by two fundamental principles: kinetic control and thermodynamic control. illinois.edu A kinetically controlled reaction yields the product that is formed fastest, whereas a thermodynamically controlled reaction yields the most stable product. nih.gov The interplay between these two is crucial in the synthesis of complex molecules like substituted phenanthridinones, as reaction conditions can be tuned to favor one pathway over the other.

Several synthetic routes to phenanthridinones require high temperatures, sometimes exceeding 100°C. acs.org These conditions often suggest that the reaction is under thermodynamic control. The additional energy helps the system overcome a higher activation energy barrier to reach the most stable product isomer. Conversely, syntheses that proceed at mild or room temperatures are more likely to be under kinetic control, where the product formed is the one with the lowest activation energy for its formation. nih.govnih.gov

The choice of catalyst, solvent, and temperature can shift the balance between kinetic and thermodynamic pathways. This allows for the selective synthesis of a particular isomer from a common intermediate, a concept known as divergent synthesis. researchgate.net For example, by modifying the reaction conditions, it is possible to direct a reaction towards a less stable (kinetic) product or allow it to equilibrate to the more stable (thermodynamic) product. This control is paramount when synthesizing specifically substituted derivatives like this compound, as different isomers may possess vastly different biological or material properties. Developing computational models that account for both kinetic and thermodynamic forces is an ongoing goal to better predict and control the outcomes of these complex reactions. illinois.edu

| Control Type | Governing Factor | Product Characteristics | Typical Conditions |

|---|---|---|---|

| Kinetic Control | Rate of reaction (lowest activation energy) | Formed fastest; may be less stable | Low temperatures, short reaction times |

| Thermodynamic Control | Product stability (lowest overall energy) | Most stable; formation may be reversible | High temperatures, long reaction times, reversible conditions |

Advanced Spectroscopic Characterization Methodologies for 3,8 Dinitrophenanthridin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For a compound with the complexity of 3,8-dinitrophenanthridin-6(5H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.5 ppm. The presence of electron-withdrawing nitro groups will cause a significant downfield shift for the protons on the same ring. The protons on the dinitro-substituted rings are expected to be more deshielded compared to those on the other aromatic ring. The proton on the nitrogen atom (N-H) of the lactam ring would likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 8.0-12.0 ppm, due to hydrogen bonding and exchange phenomena. The coupling patterns (singlets, doublets, triplets) will be crucial in determining the substitution pattern on the aromatic rings. nih.govlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. libretexts.org Aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org The carbons directly attached to the nitro groups are expected to be significantly deshielded, appearing at the lower end of this range. The carbonyl carbon of the lactam ring will be a key diagnostic signal, expected to appear in the range of 160-170 ppm. Due to the low natural abundance of ¹³C, the spectrum is typically acquired as a proton-decoupled spectrum, where each unique carbon atom appears as a singlet. libretexts.org

A hypothetical ¹H and ¹³C NMR data table for this compound, based on analogous structures, is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-1 | ~8.5 (d) | C-1: ~125 |

| H-2 | ~8.0 (t) | C-2: ~128 |

| H-4 | ~9.0 (d) | C-3: ~130 (C-NO₂) |

| H-5 | ~10.0 (br s, NH) | C-4: ~122 |

| H-7 | ~8.8 (d) | C-4a: ~140 |

| H-9 | ~9.2 (d) | C-4b: ~120 |

| H-10 | ~8.2 (t) | C-6: ~165 (C=O) |

| C-6a: ~135 | ||

| C-7: ~124 | ||

| C-8: ~148 (C-NO₂) | ||

| C-9: ~123 | ||

| C-10: ~129 | ||

| C-10a: ~138 | ||

| C-10b: ~121 |

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, and 'br s' a broad singlet.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is indispensable. libretexts.orgipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons on each of the aromatic rings, confirming their relative positions. For instance, a cross-peak between H-1 and H-2 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting fragments identified from COSY and HSQC. For example, correlations from the N-H proton to nearby carbons would help to confirm the position of the lactam ring.

For highly complex or poorly soluble dinitro-substituted systems, more advanced NMR techniques may be required. Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the signals of different components in a mixture based on their diffusion coefficients, which is useful for assessing sample purity. mdpi.com Furthermore, specialized pulse sequences can be employed to enhance the signals of quaternary carbons or to suppress strong solvent signals.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HR-ESIMS is the method of choice for accurately determining the molecular weight of this compound. This technique can provide the mass of the molecular ion with high precision (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₇N₃O₅), the expected exact mass can be calculated and compared with the experimental value.

Electrospray ionization is a soft ionization technique, which often results in the observation of the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. nih.gov

While HR-ESIMS provides the molecular formula, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is a fingerprint of the molecule and provides valuable structural information. libretexts.org

For nitroaromatic compounds, characteristic fragmentation pathways include the loss of NO₂ (46 Da) and NO (30 Da). nih.govyoutube.com The fragmentation of the dinitrophenanthridinone would likely proceed through sequential losses of the nitro groups. The stability of the resulting fragment ions can provide clues about the structure of the original molecule. For example, the relative ease of loss of a nitro group could be influenced by its position on the aromatic ring. Other common fragmentation pathways for aromatic systems include the loss of CO (28 Da) from the lactam ring. libretexts.org

A hypothetical fragmentation table for this compound is provided below.

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 298.04 | [M+H]⁺ |

| 252.04 | [M+H - NO₂]⁺ |

| 222.03 | [M+H - NO₂ - NO]⁺ |

| 206.04 | [M+H - 2NO₂]⁺ |

| 178.04 | [M+H - 2NO₂ - CO]⁺ |

Note: The m/z values are monoisotopic and based on the protonated molecule.

By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. The analysis of its IR and Raman spectra allows for the precise identification of these groups.

The carbonyl (C=O) group of the lactam ring typically exhibits a strong absorption band in the IR spectrum. For cyclic amides, this stretching vibration is generally observed in the region of 1750–1600 cm⁻¹. researchgate.net The exact position is influenced by ring strain and conjugation. In the Raman spectrum, the C=O stretch also appears in a similar region.

The N-H group within the lactam ring gives rise to a characteristic stretching vibration. This is typically observed in the IR spectrum in the range of 3500–3300 cm⁻¹. The C-H stretching vibrations from the aromatic rings are expected in the 3100-3000 cm⁻¹ region. researchgate.net

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl | C=O | Stretch | 1750-1600 |

| Amide | N-H | Stretch | 3500-3300 |

| Aromatic | C-H | Stretch | 3100-3000 |

The phenanthridinone core of the molecule is a polycyclic aromatic system, which gives rise to a series of characteristic vibrational bands. The aromatic ring C-C stretching vibrations typically appear in the 1600–1400 cm⁻¹ region of both IR and Raman spectra. researchgate.net

A crucial aspect of the spectroscopic analysis of this compound is the identification of the nitro (NO₂) groups. Aromatic nitro compounds consistently show two strong and distinct stretching vibrations. orgchemboulder.comblogspot.com The asymmetric N-O stretch is found in the 1550–1475 cm⁻¹ range, while the symmetric stretch appears between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are often intense in the IR spectrum due to the high polarity of the N-O bonds. spectroscopyonline.com In the Raman spectrum, the symmetric nitro stretch is typically a strong and readily identifiable peak, sometimes observed around 1334 cm⁻¹. researchgate.net

The table below outlines the characteristic vibrational signatures for the aromatic system and nitro groups.

| Structural Moiety | Bond/Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Rings | C-C | Ring Stretch | 1600-1400 |

| Nitro Group | N-O | Asymmetric Stretch | 1550-1475 |

| Nitro Group | N-O | Symmetric Stretch | 1360-1290 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The chromophore in this compound is the entire conjugated system, which includes the polycyclic aromatic rings, the carbonyl group, and the two nitro groups. nih.govresearchgate.net Polycyclic aromatic hydrocarbons (PAHs) are known to absorb UV light. nih.gov The presence of the carbonyl group and, significantly, the electron-withdrawing nitro groups extends the conjugation and influences the electronic transitions.

The nitro groups, in particular, play a significant role in the electronic structure. In aromatic systems, nitro groups can participate in charge-transfer (CT) transitions, where electron density is moved from the aromatic ring to the nitro group upon electronic excitation. stackexchange.com This often results in strong absorption bands. The phenanthridinone nucleus itself is a large chromophore, and the addition of the dinitro substitution is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to different electronic transitions. The transitions can be of the π → π* type, localized on the aromatic system, and n → π* transitions associated with the carbonyl group. The presence of multiple nitro groups on an aromatic system can lead to an increase in absorption intensity and shifts in the absorption maxima. nih.gov

For nitroaromatic compounds, absorption bands are often observed in the UV region. For instance, nitrobenzene (B124822) in a non-polar solvent shows a charge-transfer band around 252 nm. stackexchange.com The extensive conjugation in the phenanthridinone system, combined with two nitro groups, would likely push the absorption to longer wavelengths. It is plausible to expect absorption maxima in both the UV and potentially the visible region of the spectrum, arising from the complex interplay of the different parts of the chromophore.

The following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound based on the analysis of its chromophoric system.

| Wavelength (λmax) | Type of Transition | Associated Chromophore Moiety |

| ~260-290 nm | π → π | Phenanthridinone aromatic system |

| ~320-380 nm | Charge-Transfer (CT) | Aromatic ring to Nitro group |

| > 400 nm | n → π | Carbonyl group (extended conjugation) |

Computational Chemistry Approaches to 3,8 Dinitrophenanthridin 6 5h One Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. researchgate.netnih.gov It is particularly effective for calculating the properties of organic molecules. For 3,8-dinitrophenanthridin-6(5H)-one, DFT calculations would provide a fundamental understanding of its electronic behavior, which is dominated by the phenanthridinone core and the electron-withdrawing nitro groups. Methods like B3LYP are commonly used for such analyses. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. researchgate.net

Conformational analysis is crucial for understanding the molecule's flexibility and the relative energies of different spatial arrangements. While the core phenanthridinone ring system is largely rigid, rotation of the nitro groups can lead to different conformers whose relative stabilities would be assessed.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, N-O, C=O). | Values would be determined for the lowest-energy conformer. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-O). | Values define the geometry around each atom. |

| Dihedral Angles (°) | Torsional angles defining the 3D shape, especially for nitro group orientation. | Calculations would reveal the planarity and twists within the molecule. |

| Total Energy (Hartree) | The electronic energy of the optimized structure. | The absolute minimum energy indicates the most stable conformer. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.commasterorganicchemistry.com A small gap suggests high reactivity, while a large gap indicates high kinetic stability. masterorganicchemistry.com For this compound, the presence of strong electron-withdrawing nitro groups is expected to significantly lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a high susceptibility to nucleophilic attack. icm.edu.pl

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | Calculated Value | Indicates electron-donating capability; localized on electron-rich regions. |

| E(LUMO) | Calculated Value | Indicates electron-accepting capability; likely localized on or near nitro groups. |

| HOMO-LUMO Gap (ΔE) | Calculated Difference | Key indicator of chemical reactivity and kinetic stability. masterorganicchemistry.com |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net In this compound, the MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro groups and the carbonyl group, identifying them as sites for electrophilic interaction. Conversely, positive potential would likely be found on the aromatic protons and near the nitrogen atoms of the nitro groups.

DFT can be used to model chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, one could study reaction pathways such as its reduction, which is a common reaction for nitroaromatic compounds. DFT calculations would help elucidate the mechanism, identify intermediates, and predict the energetic feasibility of different pathways. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govbiorxiv.org While DFT is excellent for static properties, MD provides insights into the dynamic behavior of a molecule, such as its conformational changes and interactions with a solvent or other molecules. An MD simulation of this compound in a solvent like water or DMSO would reveal how the solvent molecules arrange themselves around the solute and how the molecule's conformation fluctuates over time. This is particularly useful for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and properties. arxiv.org

Molecular Docking Studies in Computational Structure-Interaction Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are crucial for investigating its potential as a modulator of biological targets, such as enzymes or receptors. These in silico experiments can identify key binding modes and intermolecular interactions that govern the molecule's bioactivity.

The process involves the computational placement of the flexible ligand, this compound, into the binding site of a rigid or flexible macromolecular target. Scoring functions are then used to estimate the binding affinity, with lower binding energy values typically indicating a more stable protein-ligand complex.

Research on related nitro-substituted heterocyclic compounds has demonstrated the importance of specific interactions. acs.orgnih.gov For this compound, the nitro groups at positions 3 and 8 are of particular interest. These electron-withdrawing groups can participate in various non-covalent interactions, including hydrogen bonds, and π-anion interactions, which can significantly influence binding affinity. acs.org Docking studies on dinitro-biphenyl compounds, for instance, have highlighted that the position of nitro groups affects how the molecule fits within a hydrophobic pocket of an enzyme. nih.gov

In a typical molecular docking study of this compound, potential biological targets would first be identified. For phenanthridinone derivatives, enzymes such as poly (ADP-ribose) polymerase (PARP) are common targets of interest. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The docking simulation would then predict the binding energy and the specific amino acid residues in the active site that interact with the ligand.

Illustrative Molecular Docking Results:

The table below provides a hypothetical representation of results from a molecular docking study of this compound with a putative biological target. The data illustrates the type of information generated, including binding energy and key interacting residues.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Enzyme A (e.g., PARP-1) | -8.5 | TYR907, GLY863 | π-π stacking, Hydrogen Bond |

| Enzyme B (e.g., a kinase) | -7.2 | LEU77, VAL85 | Hydrophobic Interaction |

| DNA G-quadruplex | -9.1 | Guanine quartet | π-stacking with tetrad |

Note: The data in this table is illustrative and intended to show the type of results obtained from molecular docking studies. It is not based on experimental results for this specific compound.

Theoretical Spectroscopic Predictions and Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for validating experimental data and aiding in the structural characterization of the synthesized compound.

DFT calculations can determine the optimized molecular geometry and electronic structure of the molecule in its ground state. mdpi.com From this, a variety of spectroscopic data can be predicted:

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the lactam ring, or the symmetric and asymmetric stretches of the NO2 groups. Comparing the predicted spectrum with an experimental one helps to confirm the molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated with a high degree of accuracy. youtube.com These predictions are highly sensitive to the electronic environment of each nucleus. For this compound, DFT can predict the chemical shifts of the aromatic protons and carbons, providing a theoretical fingerprint that can be matched against experimental NMR data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic absorption spectra. youtube.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is particularly useful for understanding the electronic properties of the conjugated π-system of the phenanthridinone core and the influence of the nitro substituents.

Illustrative Theoretical Spectroscopic Data:

This table presents the kind of data that would be generated from DFT and TD-DFT calculations for this compound.

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1680 cm⁻¹ |

| IR Spectroscopy | Nitro (N-O) Asymmetric Stretch | ~1530 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~162 ppm |

| ¹H NMR Spectroscopy | Amide Proton (N-H) | ~11.5 ppm |

| UV-Visible Spectroscopy | λmax 1 (π → π) | ~340 nm |

| UV-Visible Spectroscopy | λmax 2 (n → π) | ~410 nm |

Note: The data in this table is illustrative, based on typical values for related compounds, and intended to show the type of results obtained from theoretical spectroscopic predictions. It is not based on experimental results for this specific compound.

By combining these computational approaches, researchers can build a comprehensive profile of this compound, guiding its synthesis, characterization, and exploration for potential applications.

Synthesis and Chemical Transformations of Dinitrophenanthridinone Derivatives

Strategies for Introducing Nitro Groups onto the Phenanthridinone Scaffold

The synthesis of 3,8-dinitrophenanthridin-6(5H)-one typically begins with the base phenanthridin-6(5H)-one structure. The introduction of nitro groups onto this aromatic scaffold is achieved through electrophilic aromatic substitution, a class of reactions known as nitration. saskoer.ca The choice of nitrating agent and reaction conditions is crucial for controlling the extent and position of nitration.

A common method for nitration involves the use of a "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgchemistry-chemists.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. saskoer.ca

The phenanthridinone ring system contains both activating and deactivating influences that direct the position of incoming electrophiles. The amide nitrogen atom, through its lone pair, can donate electron density to the aromatic rings (a +R effect), acting as an activating group and directing substitution to the ortho and para positions relative to it. lumenlearning.com Conversely, the carbonyl group is electron-withdrawing (-I, -R effects), which deactivates the ring it is attached to. The nitro group itself is a very strong deactivating group (-I, -R effects), making the introduction of a second nitro group more challenging and requiring more forcing conditions (e.g., higher temperatures or stronger nitrating agents). lumenlearning.comlumenlearning.com

Table 1: Typical Conditions for Aromatic Nitration

| Nitrating Agent | Catalyst/Solvent | Temperature | Comments |

|---|---|---|---|

| Conc. HNO₃ | Conc. H₂SO₄ | 0°C to 100°C | Standard "mixed acid" conditions; temperature adjusted based on substrate reactivity. wikipedia.org |

| Fuming HNO₃ | Conc. H₂SO₄ | Elevated | For highly deactivated substrates requiring more vigorous conditions. chemistry-chemists.com |

| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Inert solvent (e.g., sulfolane, nitromethane) | Room Temperature | A pre-formed nitronium salt, useful for specific applications. wikipedia.orgunf.edu |

Post-Synthetic Modifications of the Dinitrophenanthridinone Core

The presence of two nitro groups on the phenanthridinone core in this compound makes it a versatile intermediate for further chemical synthesis. These electron-withdrawing groups can be transformed into other functionalities, or they can influence the reactivity of other parts of the molecule. Post-synthetic modification is a key strategy for creating new molecules from a parent compound. bohrium.comlabxing.com

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. wikipedia.org This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, which in turn alters the chemical and physical properties of the molecule. masterorganicchemistry.com For this compound, this reaction can yield 3,8-diaminophenanthridin-6(5H)-one. A variety of reducing agents can be employed, offering different levels of selectivity and functional group tolerance. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This is a common and often clean method. Hydrogen gas (H₂) is used with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com This method is highly efficient but may also reduce other susceptible functional groups.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild and chemoselective reagent. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Raney nickel or Pd/C) or formic acid can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. scispace.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in a dinitro compound, which could potentially be applied to synthesize 3-amino-8-nitrophenanthridin-6(5H)-one. wikipedia.orgscispace.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Selectivity/Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | Amine | Highly efficient; may reduce other groups like alkenes. commonorganicchemistry.com |

| Fe, HCl or CH₃COOH | Heat | Amine | A classic, inexpensive method. masterorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Heat | Amine | Mild and often chemoselective, tolerating many other functional groups. commonorganicchemistry.com |

| Na₂S / (NH₄)₂S | Aqueous/Alcoholic solution | Amine | Can sometimes be used for selective reduction of one nitro group. wikipedia.org |

The amide N-H proton in the lactam ring of this compound is acidic and can be removed by a suitable base to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in a reaction known as N-alkylation. This modification is a straightforward way to introduce diverse substituents at the N-5 position, which can be crucial for modulating biological activity or tuning physical properties like solubility.

The general procedure involves:

Deprotonation: Treatment of the N-H group with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

Alkylation: Addition of an alkylating agent, such as an alkyl iodide, bromide, or tosylate (e.g., methyl iodide, benzyl (B1604629) bromide), to the resulting anion.

This reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the phenanthridinone nitrogen.

Substituents on an aromatic ring profoundly influence its reactivity towards further chemical reactions. lumenlearning.com The two nitro groups in this compound exert strong electron-withdrawing effects through both induction (-I) and resonance (-R). lumenlearning.com

These effects have several important consequences:

Reactivity towards Electrophiles: The nitro groups strongly deactivate the aromatic rings, making further electrophilic aromatic substitution (e.g., halogenation, further nitration) very difficult and requiring harsh reaction conditions. libretexts.orglibretexts.org

Reactivity towards Nucleophiles: Conversely, the strong electron-withdrawing nature of the nitro groups activates the aromatic rings towards nucleophilic aromatic substitution (SNAᵣ). This could allow for the displacement of a suitable leaving group (if one were present) by nucleophiles.

Acidity of N-H: The electron-withdrawing nitro groups increase the acidity of the N-H proton at the 5-position, making it easier to deprotonate for N-alkylation reactions compared to the unsubstituted phenanthridinone.

Reactivity of Derived Amines: If the nitro groups are reduced to amino groups, the electronic character of the substituents is completely reversed. The amino groups are strongly activating, electron-donating groups (+R effect) that would make the resulting 3,8-diaminophenanthridinone highly reactive towards electrophiles. masterorganicchemistry.com This high reactivity might require protection of the amino groups before attempting other transformations. masterorganicchemistry.com

Development of Diverse Dinitrophenanthridinone Libraries

The this compound core is an excellent starting point for the development of chemical libraries. A chemical library is a collection of diverse but structurally related compounds used in high-throughput screening to identify new drug leads or chemical probes. nih.govnih.gov

By applying the post-synthetic modifications described above in a systematic or combinatorial fashion, a library of dinitrophenanthridinone derivatives can be generated. For example:

N-Alkylation Library: A set of different alkylating agents can be reacted with the parent dinitrophenanthridinone to create a library of N-substituted analogues.

Reduction and Functionalization Library: The dinitro compound can be fully or partially reduced. The resulting amino groups can then be further functionalized through reactions like acylation (forming amides), sulfonylation (forming sulfonamides), or diazotization followed by Sandmeyer reactions to introduce a wide range of other substituents.

A multi-step, divergent synthesis approach starting from this compound allows for the rapid generation of molecular diversity around the phenanthridinone core, enabling the exploration of structure-activity relationships.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenanthridin-6(5H)-one |

| 3,8-diaminophenanthridin-6(5H)-one |

| 3-amino-8-nitrophenanthridin-6(5H)-one |

| Nitric acid |

| Sulfuric acid |

| Nitronium tetrafluoroborate |

| Acetyl nitrate |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide |

| Raney nickel |

| Iron |

| Tin |

| Zinc |

| Tin(II) chloride |

| Hydrazine |

| Formic acid |

| Sodium sulfide |

| Sodium hydrosulfite |

| Sodium hydride |

| Potassium carbonate |

| Cesium carbonate |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Methyl iodide |

Future Research Directions and Advanced Methodological Outlook

Emerging Synthetic Strategies for Dinitrophenanthridinones

The synthesis of the phenanthridinone core has traditionally relied on methods like intramolecular cyclization. However, modern organic synthesis is rapidly evolving, offering more efficient, sustainable, and versatile routes that could be applied to the synthesis of 3,8-dinitrophenanthridin-6(5H)-one.

Key Emerging Strategies:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing phenanthridinone skeletons. nih.govbeilstein-journals.org This method allows for the generation of radical intermediates under exceptionally mild conditions, using light as a traceless reagent. nih.gov Strategies involving the photocatalytic generation of amidyl radicals from simple amide precursors could enable direct intramolecular C-H amidation to form the phenanthridinone core. nih.gov This approach avoids harsh reagents and high temperatures, offering a greener synthetic route.

C-H Activation: Palladium-catalyzed C-H activation reactions are a highly effective method for synthesizing phenanthridinones. nih.govresearchgate.net These reactions enable the direct coupling of C-H bonds with other functional groups, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net Future strategies could focus on developing more efficient palladium catalysts, including nanoparticles, that operate under milder conditions and with lower catalyst loadings for the intramolecular arylation needed to form the tricyclic system. nih.gov

Electro-organic Synthesis: Electrochemical methods offer a metal- and oxidant-free approach to phenanthridinone synthesis. organic-chemistry.org By using constant-potential electrolysis, intramolecular C-H activation can be achieved with high efficiency under mild conditions. organic-chemistry.org This technique aligns with the principles of green chemistry by minimizing waste and avoiding toxic reagents.

Multicomponent Reactions (MCRs): Palladium-catalyzed MCRs involving arynes, carbon monoxide, and anilines can assemble the phenanthridinone scaffold in a single step through C-H bond activation. researchgate.net This strategy is highly efficient as it allows for the combination of multiple readily available starting materials without pre-functionalization. researchgate.net

These cutting-edge methodologies promise to enhance the synthesis of dinitrophenanthridinones, allowing for greater functional group tolerance, improved yields, and more sustainable processes. unisi.it

Advanced Spectroscopic Techniques for Fine Structure Characterization

The unambiguous characterization of the this compound structure, including its isomeric purity and fine stereochemical details, requires the application of advanced spectroscopic techniques. While standard 1D NMR and mass spectrometry provide basic information, a deeper analysis necessitates a more sophisticated toolkit.

Core Advanced Techniques:

Two-Dimensional (2D) NMR Spectroscopy: For a complex molecule like this compound, 1D NMR spectra can be crowded. 2D NMR techniques are essential for complete structural assignment. researchgate.netweebly.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as linking protons on one aromatic ring to carbons on another or to the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, provide highly accurate mass measurements (typically to within a few parts per million). youtube.com This allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of this compound. HRMS is also invaluable for analyzing fragmentation patterns to further corroborate the proposed structure. youtube.comnih.gov

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule. This technique would confirm the planar structure of the phenanthridinone core and the precise positions of the nitro groups, leaving no ambiguity.

The combination of these techniques allows for a comprehensive and unequivocal characterization of the molecule's structure. researchgate.net

Integration of Machine Learning in Dinitrophenanthridinone Research

Machine learning (ML) is revolutionizing chemical research by enabling data-driven discovery and optimization. numberanalytics.com For a class of compounds like dinitrophenanthridinones, ML can accelerate research from synthesis planning to property prediction. nih.govnih.gov

Applications of Machine Learning:

| Application Area | Machine Learning Approach | Potential Impact on Dinitrophenanthridinone Research |

| Reaction Prediction & Optimization | Supervised learning models (e.g., Random Forest, Neural Networks) trained on reaction databases. acs.orgucla.edu | Predict the yield and outcome of synthetic reactions for dinitrophenanthridinones under various conditions (catalyst, solvent, temperature). ucla.edu This can reduce the number of trial-and-error experiments needed. |

| Retrosynthesis Planning | AI systems trained on vast libraries of known chemical reactions. nih.govchemrxiv.org | Propose novel and efficient synthetic routes to this compound and its derivatives, breaking down the target molecule into readily available starting materials. chemrxiv.org |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. nih.gov | Predict physicochemical properties (e.g., solubility, electronic properties) and potential biological activities of new dinitrophenanthridinone derivatives without the need for synthesis and testing. nih.govnih.gov |

| De Novo Molecular Design | Generative models (e.g., Generative Adversarial Networks - GANs, Variational Autoencoders - VAEs). | Design novel phenanthridinone structures with specific desired properties, expanding the chemical space for potential applications. numberanalytics.com |

The integration of ML into the research workflow promises to significantly reduce the time and cost associated with developing new dinitrophenanthridinone-based compounds. nih.govbohrium.com

Development of Novel Computational Models for Phenanthridinone Chemistry

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. mdpi.combioscipublisher.com For this compound, computational models can offer insights that are difficult to obtain through experiments alone.

Key Computational Modeling Approaches:

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry used to calculate the electronic structure of molecules. youtube.com

Geometry Optimization: Predicts the most stable three-dimensional structure of the molecule, including bond lengths and angles. nih.gov

Electronic Property Prediction: Calculates key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is crucial for understanding the molecule's electronic behavior, color, and reactivity. arxiv.org The presence of electron-withdrawing nitro groups is expected to significantly impact these properties compared to the parent phenanthridinone. aaqr.orgnih.gov

Spectra Simulation: Predicts spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) that can aid in the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. This can be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules, providing insights into its behavior in different environments. nih.gov

Computer-Aided Synthesis Design: Computational models can be used to guide the development of synthetic routes by calculating reaction energies and predicting the feasibility of different pathways. rsc.orgresearchgate.net This can help chemists prioritize experiments and avoid unpromising routes.

The synergy between these advanced computational models and experimental work is crucial for a deep understanding of the chemistry of dinitrophenanthridinones and for guiding the design of new functional molecules. nih.govscielo.org.mxeurofinsdiscovery.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8-dinitrophenanthridin-6(5H)-one?

- Methodological Answer : The synthesis of nitro-substituted phenanthridinones typically involves palladium-catalyzed intramolecular C–H arylation. For example, analogous compounds like 3-tert-butylphenanthridin-6(5H)-one are synthesized using Pd catalysts to facilitate cyclization of 2-halo-N-Boc-N-arylbenzamides under controlled conditions (e.g., toluene, 110°C, 24 hours) . Alternative methods include Ru-catalyzed benzylic C–H amination, which can yield dihydrophenanthridine derivatives . For nitro group introduction, nitration reactions using mixed acids (HNO₃/H₂SO₄) or directed electrophilic substitution may be applied post-cyclization.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer : Characterization relies on multi-technique approaches:

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm aromatic regiochemistry. For example, nitro groups induce deshielding in adjacent protons, with splitting patterns revealing substitution patterns .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are standard .

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520–1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups validate functional groups .

Q. What safety precautions are recommended when handling nitro-substituted phenanthridinones?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers away from ignition sources, as nitro compounds may be explosive under heat or friction .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can palladium-catalyzed intramolecular C–H arylation be optimized for synthesizing this compound derivatives?

- Methodological Answer : Optimization involves:

- Catalyst Screening : Pd(OAc)₂ or PdCl₂ with ligands like XPhos enhances reactivity. For example, Pd(OAc)₂/XPhos achieves 85% yield in analogous phenanthridinone syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene minimizes side reactions .

- Substituent Compatibility : Electron-withdrawing groups (e.g., nitro) may slow cyclization; higher temperatures (120–130°C) or microwave-assisted heating can improve efficiency .

Q. What strategies resolve contradictions in NMR and mass spectrometry data for nitro-substituted phenanthridinones?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in crowded aromatic regions .

- Isotopic Labeling : Deuterated analogs or ¹⁵N-labeled compounds help distinguish nitro group signals from other substituents .

- Complementary MS/MS : Collision-induced dissociation (CID) in tandem MS differentiates isobaric fragments, resolving structural ambiguities .

Q. What computational methods predict the reactivity and electronic effects of nitro groups in phenanthridinone derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model nitro group electron-withdrawing effects on reaction intermediates. For example, Fukui indices identify electrophilic/nucleophilic sites for functionalization .

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states to predict regioselectivity in nitration or cross-coupling reactions .

- QSAR Modeling : Correlate nitro group positions with biological activity (e.g., enzyme inhibition) to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.